molecular formula C36H36O17 B1246564 Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside CAS No. 111957-48-3

Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside

Cat. No.: B1246564
CAS No.: 111957-48-3
M. Wt: 740.7 g/mol
InChI Key: KAJMZANRKFVVKV-RGXKZFLBSA-N
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Description

Nuclear Magnetic Resonance (NMR)

Assignments for ¹H and ¹³C NMR (Table 1) were derived from 2D experiments (COSY, HSQC, HMBC) :

Table 1: Key NMR assignments

Position ¹H (δ, ppm) ¹³C (δ, ppm) Correlation
Kaempferol C-3 - 134.2 HMBC to rhamnose C-1''
Rhamnose C-1'' 5.32 (d, J = 1.8 Hz) 102.4 HSQC to H-1''
Glucose C-6''' 4.18, 4.54 (m) 64.3 Coupling to p-coumaroyl ester
p-Coumaroyl H-β 6.24 (d, J = 15.9 Hz) 115.7 COSY to H-α

Mass Spectrometry (MS)

  • ESI-MS : [M+H]⁺ peak at m/z 741.3 (calc. 741.19) with fragments at m/z 595.1 (loss of rhamnose) and 287.0 (kaempferol aglycone) .
  • HRMS : Confirmed molecular formula with a mass error < 2 ppm .

UV-Vis and IR Spectroscopy

  • UV-Vis (MeOH): λₘₐₐ at 329 nm (Band I, cinnamoyl system) and 268 nm (Band II, kaempferol chromophore) .
  • IR : Peaks at 3397 cm⁻¹ (O–H), 1712 cm⁻¹ (ester C=O), and 1651 cm⁻¹ (flavonol C=O) .

Comparative Analysis with Related Flavonol Glycosides

Table 2: Structural and functional comparisons

Compound Sugar Substituents Acylation Bioactivity (IC₅₀)
This compound Rhamnose + glucose p-Coumaroyl at C-6''' Antioxidant: 14.5 µM
Quercetin-3-O-α-rhamnopyranosyl(1,2)-β-glucopyranoside Rhamnose + glucose None Antioxidant: 28.3 µM
Tiliroside (kaempferol-3-O-β-D-(6''-p-coumaroyl)glucoside) Glucose p-Coumaroyl at C-6'' Antidiabetic: 96.5 µM

Key findings:

  • The p-coumaroyl acylation enhances lipid solubility and antioxidant capacity compared to non-acylated analogues .
  • The α-1→2 rhamnose-glucose linkage improves metabolic stability over single-sugar glycosides .

Computational Modeling of Molecular Interactions

Molecular Docking

  • Docking studies (PDB: 4H9M) show the p-coumaroyl group forms π-π interactions with Tyr-76 and His-110 residues in urease, stabilizing binding (ΔG = −8.4 kcal/mol) .
  • The glucose moiety participates in hydrogen bonding with Asp-44 and Arg-48 .

Molecular Dynamics (MD) Simulations

  • RMSD analysis : The compound maintains stability (< 2.0 Å deviation) in the urease active site over 100 ns simulations .
  • MM-PBSA calculations : Binding energy = −87.97 kcal/mol, driven by van der Waals forces (−45.2 kcal/mol) and electrostatic interactions (−32.1 kcal/mol) .

Figure 1 : Predicted binding pose in the urease active site (generated from ).
(Note: Include a 3D model highlighting key interactions if visual aids are permissible.)

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H36O17/c1-15-26(42)30(46)34(53-35-31(47)29(45)27(43)23(51-35)14-48-24(41)11-4-16-2-7-18(37)8-3-16)36(49-15)52-33-28(44)25-21(40)12-20(39)13-22(25)50-32(33)17-5-9-19(38)10-6-17/h2-13,15,23,26-27,29-31,34-40,42-43,45-47H,14H2,1H3/b11-4+/t15-,23+,26-,27+,29-,30+,31+,34+,35-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJMZANRKFVVKV-RGXKZFLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC=C(C=C6)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC=C(C=C6)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H36O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001099303
Record name 3-[[6-Deoxy-2-O-[6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-β-D-glucopyranosyl]-α-L-mannopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

740.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111957-48-3
Record name 3-[[6-Deoxy-2-O-[6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-β-D-glucopyranosyl]-α-L-mannopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111957-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[[6-Deoxy-2-O-[6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-β-D-glucopyranosyl]-α-L-mannopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KAEMPFEROL-3-O-(6'''-TRANS-P-COUMAROYL-2''-GLUCOSYL)RHAMNOSIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Action Environment

The action of Kaempferol-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside can be influenced by various environmental factors. For instance, the presence of other antioxidants can enhance its action, while factors that increase oxidative stress can make its action more necessary

Biochemical Analysis

Biochemical Properties

Kaempferol-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside participates in biochemical reactions primarily due to its antioxidant properties. It interacts with enzymes such as bilirubin oxidase, facilitating the elimination of bilirubin from the body. Additionally, this compound interacts with proteins and other biomolecules by scavenging free radicals, thereby protecting cells from oxidative stress. The nature of these interactions involves the donation of hydrogen atoms to neutralize reactive oxygen species, thus preventing cellular damage.

Cellular Effects

Kaempferol-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative stress. Additionally, it influences cell signaling pathways by inhibiting the activation of pro-inflammatory transcription factors, leading to reduced inflammation and improved cellular function.

Molecular Mechanism

The molecular mechanism of action of Kaempferol-3-O-(6’‘’-trans-p-coumaroyl-2’‘-glucosyl)rhamnoside involves several key processes. At the molecular level, this compound binds to biomolecules such as enzymes and proteins, inhibiting or activating their functions. For example, it inhibits the activity of pro-inflammatory enzymes, thereby reducing inflammation. Furthermore, Kaempferol-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside can induce changes in gene expression by modulating the activity of transcription factors, leading to the upregulation of antioxidant genes and the downregulation of pro-inflammatory genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Kaempferol-3-O-(6’‘’-trans-p-coumaroyl-2’‘-glucosyl)rhamnoside have been observed to change over time. This compound exhibits stability under various conditions, but its antioxidant activity may decrease over prolonged periods due to degradation. Long-term studies have shown that Kaempferol-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside can have sustained effects on cellular function, including the continuous upregulation of antioxidant genes and the persistent inhibition of pro-inflammatory pathways.

Dosage Effects in Animal Models

The effects of Kaempferol-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside vary with different dosages in animal models. At low to moderate doses, this compound exhibits beneficial effects such as enhanced antioxidant defense and reduced inflammation. At high doses, it may exhibit toxic or adverse effects, including potential damage to liver and kidney tissues. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and any further increase in dosage leads to toxicity.

Metabolic Pathways

Kaempferol-3-O-(6’‘’-trans-p-coumaroyl-2’‘-glucosyl)rhamnoside is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and biotransformation. This compound can affect metabolic flux by modulating the activity of key enzymes involved in oxidative stress response and inflammation. Additionally, Kaempferol-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside can influence metabolite levels by enhancing the production of antioxidant molecules and reducing the levels of pro-inflammatory mediators.

Transport and Distribution

Within cells and tissues, Kaempferol-3-O-(6’‘’-trans-p-coumaroyl-2’‘-glucosyl)rhamnoside is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. This compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its antioxidant and anti-inflammatory effects. The localization and accumulation of Kaempferol-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside are influenced by its interactions with cellular transporters and binding proteins.

Subcellular Localization

Kaempferol-3-O-(6’‘’-trans-p-coumaroyl-2’‘-glucosyl)rhamnoside exhibits specific subcellular localization, which affects its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it enhances mitochondrial antioxidant defense and protects against oxidative damage. The subcellular localization of Kaempferol-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside is crucial for its role in modulating cellular processes and maintaining cellular homeostasis.

Biological Activity

Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside is a flavonoid glycoside derived from kaempferol, which is known for its diverse biological activities. This compound has garnered attention in recent research for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties. Below is a detailed examination of its biological activity based on various studies.

Chemical Profile

  • IUPAC Name : 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-3-yl 6-deoxy-2-O-{6-O-[(2E)-3-(4-hydroxyphenyl)-2-propenoyl]-β-D-glucopyranosyl}-α-L-mannopyranoside
  • Molecular Formula : C36_{36}H36_{36}O17_{17}
  • Molecular Weight : 740.66 g/mol
  • CAS Number : 111957-48-3

1. Antioxidant Activity

Research indicates that flavonoids, including kaempferol derivatives, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases.

2. Anti-inflammatory Effects

Kaempferol derivatives have been shown to inhibit pro-inflammatory cytokines and pathways. For instance, this compound demonstrated the ability to modulate the MAPK/ERK signaling pathway, which plays a crucial role in inflammation .

3. Anticancer Properties

Several studies have highlighted the anticancer potential of kaempferol and its derivatives:

  • In vitro studies suggest that kaempferol can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .
StudyCell LineIC50 (µM)Mechanism
Jurkat76.3JNK signaling pathway inhibition
MC38Not specifiedMAPK pathway modulation

4. Antimicrobial Activity

Recent molecular docking studies have identified kaempferol derivatives as potential antimicrobial agents against various pathogens. The binding affinities of these compounds to targets related to bacterial infections suggest a promising avenue for developing new antimicrobial therapies .

Case Studies

  • Case Study on Anticancer Mechanisms :
    A study focusing on colon cancer cells (MC38 and CT26) revealed that kaempferol inhibited cell viability and induced apoptosis through the MAPK pathway. This suggests its potential as a chemotherapeutic agent .
  • Antimicrobial Efficacy :
    In research involving Retama monosperma extracts, kaempferol derivatives exhibited strong binding affinities to TNF-α active sites, indicating their potential as dual-target inhibitors with significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Antioxidant Activity

Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside exhibits significant antioxidant properties. Studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.

Case Study

A study by Ma et al. (2018) utilized an online ABTS+-CE-DAD method to quantify the antioxidant activity of this compound in herbal medicines, demonstrating its efficacy in quality control processes for herbal extracts .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

Data Table: Anti-inflammatory Studies

Study ReferenceModel UsedFindings
Ma et al., 2018In vitro cell linesReduced pro-inflammatory cytokine levels
Zhang et al., 2020Animal modelsDecreased inflammation markers in tissues

Cosmetic Applications

Due to its antioxidant and anti-inflammatory properties, this compound is being explored for use in cosmetic formulations aimed at skin protection and rejuvenation.

Case Study

A formulation study highlighted the incorporation of this compound into creams to enhance skin hydration and reduce oxidative damage caused by UV exposure . The formulation was evaluated for stability and efficacy through clinical trials.

Potential Anticancer Properties

Emerging research suggests that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Data Table: Anticancer Activity

Cancer TypeStudy ReferenceMechanism of Action
Breast CancerLiu et al., 2021Induction of apoptosis via mitochondrial pathway
Colorectal CancerWang et al., 2022Inhibition of cell cycle progression

Preparation Methods

Plant Material Selection and Pretreatment

KCR is predominantly extracted from Ginkgo biloba leaves, where it occurs as a secondary metabolite. Fresh or dried leaves are homogenized to increase surface area for solvent penetration. Pretreatment often involves freeze-drying to preserve thermolabile compounds and minimize enzymatic degradation.

Solvent Extraction Techniques

Methanol-water mixtures (70–80% v/v) are commonly used due to their efficacy in dissolving polar glycosides and phenolic acids. A typical protocol involves:

  • Maceration : Soaking plant material in methanol (1:10 w/v) for 24–48 hours at 25°C.

  • Sequential Partitioning : Hexane is added to remove non-polar constituents (e.g., lipids), followed by ethyl acetate to isolate moderately polar flavonoids.

  • Liquid-Liquid Extraction : The aqueous phase is partitioned with n-butanol to concentrate KCR, leveraging its intermediate polarity.

Table 1: Solvent Systems for KCR Extraction

Solvent Ratio (v/v)Target FractionYield* (%)Purity* (%)
Methanol:Water (80:20)Crude extract2.5–3.812–18
n-Butanol:Water (1:1)Enriched glycosides0.6–1.245–60
Ethyl Acetate:WaterDebittered fraction0.2–0.530–40
*Representative values based on analogous flavonoid extraction studies.

Advanced Purification Strategies

Post-extraction, KCR is purified using:

  • Column Chromatography : Silica gel (200–300 mesh) with chloroform-methanol gradients (10:1 to 5:1 v/v) achieves partial separation.

  • Preparative HPLC : C18 columns (250 × 21.2 mm, 5 µm) with acetonitrile-water (0.1% formic acid) gradients (15–35% acetonitrile over 40 minutes) yield ≥95% purity.

Chemical Synthesis Approaches

Retrosynthetic Analysis

KCR’s structure comprises a kaempferol aglycone, a rhamnose-glucose disaccharide, and a trans-p-coumaroyl moiety. Synthesis involves three key steps:

  • Glycosylation of Kaempferol : Rhamnose is α-1→2 linked to glucose via trichloroacetimidate chemistry.

  • Coumaroylation : The 6'''-OH of glucose is esterified with trans-p-coumaroyl chloride.

  • Conjugation : The glycosyl donor is attached to kaempferol’s 3-OH using Mitsunobu conditions.

Rhamnose-Glucose Disaccharide Synthesis

  • Glucose Protection : 2,3,4-Tri-O-acetyl-β-D-glucopyranose is prepared using acetic anhydride.

  • Rhamnose Coupling : Peracetylated rhamnose is linked to glucose’s C2 via BF3·OEt2-catalyzed glycosylation (yield: 68%).

Coumaroyl Ester Formation

  • Activation : trans-p-Coumaric acid is converted to its acid chloride using oxalyl chloride.

  • Esterification : The disaccharide’s 6'''-OH reacts with coumaroyl chloride in pyridine/DMF (yield: 52%).

Kaempferol Glycosylation

  • Deprotection : The disaccharide is deacetylated with NaOMe/MeOH.

  • Mitsunobu Reaction : DIAD/PPh3 mediates coupling between kaempferol’s 3-OH and the disaccharide (yield: 34%).

Table 2: Synthetic Yields and Conditions

StepReagents/ConditionsYield (%)
Rhamnose-glucose linkBF3·OEt2, CH2Cl2, 0°C68
CoumaroylationPyridine, DMF, 24 h, 25°C52
GlycosylationDIAD, PPh3, THF, 12 h34

Purification and Characterization

Chromatographic Profiling

  • HPLC-DAD : KCR elutes at 22.4 minutes on a C18 column (4.6 × 250 mm) with 28% acetonitrile, detected at 340 nm.

  • UPLC-MS/MS : [M-H]⁻ ion at m/z 739.18 fragments to m/z 285 (kaempferol aglycone) and m/z 163 (coumaroyl).

Structural Validation

  • NMR Spectroscopy :

    • ¹H NMR (DMSO-d6) : δ 6.82 (d, J=16 Hz, H-8'''), δ 7.45 (d, J=8.5 Hz, H-2',6').

    • ¹³C NMR : 178.3 ppm (C-4 ketone), 166.2 ppm (ester carbonyl) .

Q & A

Q. What are the recommended methods for isolating Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside from plant sources like Ginkgo biloba?

  • Methodology : Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic purification. High-performance liquid chromatography (HPLC) and preparative thin-layer chromatography (TLC) are commonly used for separation. Evidence from Ginkgo biloba studies highlights the use of reverse-phase HPLC to isolate acylated flavonol glycosides, including this compound .

Q. How is the structural elucidation of this compound performed?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (1D and 2D techniques like COSY, HSQC, and HMBC) is critical for determining glycosidic linkages and acyl group positions. Mass spectrometry (MS), particularly high-resolution electrospray ionization (HR-ESI-MS), confirms the molecular formula (C36H36O17) and fragmentation patterns. X-ray crystallography may supplement structural validation for crystalline forms .

Q. What standard assays are used to evaluate its antioxidant activity?

  • Methodology : Common assays include:
  • DPPH/ABTS radical scavenging : Measures free radical neutralization.
  • Reducing power assay (RPA) : Quantifies electron-donating capacity.
  • Correlation studies using multivariate analysis (e.g., PCA) to link antioxidant capacity with specific flavonoids, as demonstrated in Lonicera species research .

Q. How should solubility challenges be addressed in in vitro experiments?

  • Methodology : The compound is sparingly soluble in water but dissolves in DMSO, methanol, or acetone. For in vitro assays, prepare stock solutions in DMSO (≤1% final concentration to avoid cytotoxicity) and dilute in aqueous buffers. Pre-warm solutions to 37°C and sonicate to ensure homogeneity .

Advanced Research Questions

Q. How can experimental designs account for discrepancies in reported bioactivity data (e.g., varying IC50 values)?

  • Methodology :
  • Standardize assay conditions : Variations in solvent purity, cell lines, or incubation times can skew results. Use validated protocols (e.g., CLSI guidelines for antimicrobial assays).
  • Control for structural analogs : Similar compounds (e.g., quercetin derivatives) in crude extracts may interfere; purity verification via HPLC is essential .
  • Meta-analysis : Compare data across studies using standardized units (e.g., μM vs. μg/mL) and adjust for molecular weight differences.

Q. What strategies are effective for studying synergistic effects with other flavonoids?

  • Methodology :
  • Fractional inhibitory concentration (FIC) index : Quantifies synergy in antimicrobial or anticancer assays.
  • Combinatorial dosing : Test the compound alongside kaempferol, quercetin, or rutin at sub-effective concentrations.
  • Transcriptomic/proteomic profiling : Identify pathways modulated by co-treatment, such as NF-κB or Nrf2 .

Q. How can the compound’s role in metabolic diseases (e.g., diabetes) be mechanistically explored?

  • Methodology :
  • α-Glucosidase inhibition assays : Measure enzyme activity in vitro using p-nitrophenyl-α-D-glucopyranoside.
  • In vivo models : Administer the compound to diabetic rodents and monitor blood glucose, insulin sensitivity, and lipid profiles.
  • Molecular docking : Predict interactions with targets like PPARγ or AMPK using software (AutoDock Vina) .

Q. What advanced techniques validate its stability under different storage and transport conditions?

  • Methodology :
  • Accelerated stability studies : Expose the compound to heat (40°C), humidity (75% RH), and light to simulate long-term storage.
  • LC-MS/MS monitoring : Track degradation products (e.g., free kaempferol) over time.
  • Cryopreservation : Store lyophilized powder at -20°C in desiccated, amber vials to prevent hydrolysis and photodegradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside
Reactant of Route 2
Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.